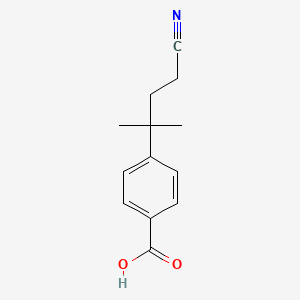
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid
概要
説明
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a benzoic acid moiety substituted with a cyano group and a methylbutan-2-yl group.
準備方法
The synthesis of 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .
化学反応の分析
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
科学的研究の応用
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzoic acid moiety. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules.
類似化合物との比較
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(4-Cyano-2-methylbutan-2-yl)phenol: This compound has a phenol group instead of a benzoic acid group, which can affect its reactivity and applications.
4-(4-Cyano-2-methylbutan-2-yl)aniline: This compound contains an amine group, which can participate in different types of chemical reactions compared to the carboxylic acid group in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful for various research applications.
生物活性
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid, with the molecular formula C₁₃H₁₅N₁O₂ and a molecular weight of 217.26 g/mol, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a cyano group attached to a branched alkyl chain. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily as an intermediate in synthesizing pharmacologically active compounds. Notably, derivatives of this compound may possess anti-cancer properties and other therapeutic effects.
The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets within biological pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzoic acid moiety, which may affect its ability to interact with enzymes or receptors critical for various biochemical processes.
Case Studies
- Anti-Cancer Activity : A study highlighted that derivatives of benzoic acid, including compounds similar to this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The study utilized live/dead cell staining techniques to visualize the effects on cancer cells under hypoxic conditions, showing substantial damage comparable to traditional photodynamic therapy (PDT) methods .
- Protein Degradation Pathways : Another investigation into benzoic acid derivatives revealed their potential to promote the activity of key protein degradation systems in human cells. This suggests that compounds like this compound could be explored for their role in enhancing cellular proteostasis and possibly serving as anti-aging agents .
Applications in Drug Discovery
The compound's role as a precursor for various biologically active molecules underscores its significance in drug development. Its structural characteristics make it a valuable building block for synthesizing more complex pharmaceutical agents.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-(4-cyano-2-methylbutan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,8-3-9-14)11-6-4-10(5-7-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQCAMBWUZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















